Product packaging for Diethylene glycol palmitate stearate(Cat. No.:CAS No. 78617-13-7)

Diethylene glycol palmitate stearate

Cat. No.: B12714664
CAS No.: 78617-13-7
M. Wt: 611.0 g/mol
InChI Key: MCLNYOLKHHBCPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethylene glycol palmitate stearate is a research chemical comprising a mixture of the monoesters and diesters of diethylene glycol with stearic and palmitic acids. This composition is typical for this class of compounds, which are known to contain not less than 45.0 percent of monoesters and have a combined content of stearic and palmitic acids making up no less than 90.0% of the fatty acid fraction . These compounds are primarily investigated for their use as non-ionic surfactants and emollients in the development of topical and vaginal pharmaceutical formulations, where they function to modify product consistency and texture . From a quality control and analytical research perspective, the limit of free diethylene glycol in such mixtures is a critical parameter, with standards typically requiring it to be not more than 8.0% . Researchers value this compound for studies aimed at understanding the behavior and stability of excipients in semi-solid dosage forms. This product is strictly labeled for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should handle all chemicals appropriately, consulting the relevant safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H74O5 B12714664 Diethylene glycol palmitate stearate CAS No. 78617-13-7

Properties

CAS No.

78617-13-7

Molecular Formula

C38H74O5

Molecular Weight

611.0 g/mol

IUPAC Name

2-(2-hexadecanoyloxyethoxy)ethyl octadecanoate

InChI

InChI=1S/C38H74O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(40)43-36-34-41-33-35-42-37(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-36H2,1-2H3

InChI Key

MCLNYOLKHHBCPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCOCCOC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Synthetic Methodologies and Reaction Engineering for Diethylene Glycol Palmitate Stearate

Esterification Pathways and Mechanistic Studies

The formation of Diethylene Glycol Palmitate Stearate (B1226849) involves the reaction of diethylene glycol with palmitic acid and stearic acid. This can be accomplished through direct esterification, transesterification, or alcoholysis-based routes, each with distinct mechanistic features.

Direct Esterification Processes

The mechanism of acid-catalyzed direct esterification begins with the protonation of the carbonyl oxygen of the fatty acid by an acid catalyst. youtube.comlibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of diethylene glycol. youtube.comlibretexts.org The subsequent formation of a tetrahedral intermediate is followed by a series of proton transfer steps and the elimination of a water molecule to yield the ester and regenerate the acid catalyst. youtube.comlibretexts.org To drive the equilibrium towards the product side, water is continuously removed from the reaction mixture, often through azeotropic distillation. google.com

Reaction conditions such as temperature, molar ratio of reactants, and catalyst concentration significantly influence the rate and yield of the esterification. wikipedia.orgresearchgate.net For the synthesis of similar glycol esters, reaction temperatures can range from 110 to 240°C. google.comoregonstate.education

Transesterification Reactions

Transesterification offers an alternative route to Diethylene Glycol Palmitate Stearate, involving the reaction of diethylene glycol with pre-existing esters of palmitic and stearic acids, such as their methyl or ethyl esters. libretexts.orgyoutube.com This method is particularly useful when the direct esterification is challenging or when starting from fatty acid methyl esters (FAMEs), which are common derivatives of fats and oils. libretexts.org The process involves the exchange of the alcohol moiety of the starting ester with diethylene glycol.

The mechanism of transesterification can be either acid- or base-catalyzed. youtube.com In base-catalyzed transesterification, an alkoxide, formed by the reaction of the base with the alcohol, acts as a potent nucleophile that attacks the carbonyl carbon of the fatty acid ester. youtube.com This leads to a tetrahedral intermediate which then collapses, eliminating the original alcohol's alkoxide and forming the new diethylene glycol ester. youtube.com Acid-catalyzed transesterification follows a mechanism similar to direct esterification, involving protonation of the carbonyl oxygen to enhance its electrophilicity. libretexts.orgyoutube.com

The reaction is reversible, and an excess of the reactant alcohol (diethylene glycol) is often used to shift the equilibrium towards the formation of the desired product. wikipedia.org

Alcoholysis-Based Routes

Alcoholysis, in the context of producing diethylene glycol esters, can be considered a specific type of transesterification where a larger ester molecule, such as a triglyceride (a triester of glycerol), is reacted with diethylene glycol. This process, also known as diethylene glycolysis, breaks down the triglyceride and replaces the glycerol (B35011) backbone with diethylene glycol units, forming a mixture of fatty acid diethylene glycol esters and glycerol. nih.gov

The mechanism of alcoholysis, particularly when base-catalyzed, involves the nucleophilic attack of the diethylene glycol (or its corresponding alkoxide) on the carbonyl carbons of the triglyceride. nih.gov This results in the stepwise cleavage of the ester bonds and the formation of diglycerides, monoglycerides, and finally, the desired fatty acid diethylene glycol esters and free glycerol. nih.gov The reaction can be catalyzed by bases like lithium hydroxide. nih.gov

This route is particularly relevant when starting directly from natural fats and oils, which are primarily composed of triglycerides of various fatty acids, including palmitic and stearic acids.

Catalysis in this compound Synthesis

Catalysts are essential in the synthesis of this compound to achieve practical reaction rates and high conversions. Both homogeneous and heterogeneous catalysts are employed, each offering distinct advantages and disadvantages.

Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium, leading to high catalytic activity and selectivity due to the excellent contact between the catalyst and reactants. researchgate.netresearchgate.net Common homogeneous catalysts for esterification include mineral acids like sulfuric acid and p-toluenesulfonic acid. nih.gov These catalysts operate by protonating the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. youtube.com

More recently, organometallic compounds have been explored as homogeneous catalysts. For instance, simple zinc(II) salts have been shown to be effective for the esterification of fatty acids with polyols. These catalysts can exhibit high efficiency and can sometimes be recovered and recycled, bridging the gap between homogeneous and heterogeneous catalysis. The catalytic activity of these metal salts often depends on the nature of the counterion.

Catalyst TypeExampleGeneral Reaction ConditionsKey Features
Mineral AcidsSulfuric Acid, p-Toluenesulfonic AcidHigh temperature, continuous water removalHigh activity, but can be corrosive and difficult to separate from the product. nih.gov
Metal SaltsZinc(II) Acetate, Zinc(II) Carbonate170°C, fatty acid to alcohol molar ratio of 1:1.2Effective and can be recyclable, offering a more sustainable process.

Heterogeneous Catalysis (e.g., Zn-Mg-Al catalysts, montmorillonite)

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. researchgate.netresearchgate.net This characteristic offers significant advantages in terms of catalyst separation from the product, reusability, and often, reduced corrosiveness.

Zn-Mg-Al Catalysts: Mixed oxides derived from hydrotalcites, such as Zn-Mg-Al mixed oxides, have shown promise in esterification reactions. These materials can be prepared with varying molar ratios of the metals to optimize their catalytic performance. The addition of zinc to a Mg-Al system can enhance the catalyst's activity and stability. For the esterification of lauric acid with diethylene glycol, a calcined Zn-Mg-Al catalyst demonstrated high conversion rates under microwave heating.

Montmorillonite (B579905): Montmorillonite clays, particularly acid-activated forms like K-10 and KSF, are effective and environmentally friendly heterogeneous catalysts for the esterification of fatty acids with polyols. wikipedia.orgresearchgate.netnih.gov Their catalytic activity is attributed to the presence of both Brønsted and Lewis acid sites on their surface. Studies on the esterification of palmitic and stearic acids with ethylene (B1197577) glycol and glycerol have shown high yields using montmorillonite catalysts. wikipedia.orgresearchgate.net The efficiency of these catalysts is influenced by factors such as surface area, acidity, reaction temperature, and reactant molar ratios. wikipedia.orgresearchgate.net Research has demonstrated that a yield of up to 94% can be achieved in the esterification of fatty acids with polyols under optimized conditions using a montmorillonite KSF catalyst. wikipedia.orgresearchgate.net

CatalystReactantsTemperature (°C)Molar Ratio (Acid:Alcohol)Conversion/YieldReference
Montmorillonite KSFOleic Acid, Ethylene Glycol1501:2~94% (Yield) wikipedia.orgresearchgate.net
Calcined Zn-Mg-AlLauric Acid, Diethylene Glycol190 (Microwave)2:1.398.2% (Conversion)
Au/Zn₀.₀₅MgAl-400Isobutyraldehyde, Methanol (B129727)80-88.6% (Conversion)

Biocatalytic Approaches

The use of enzymes, particularly lipases, as catalysts in the synthesis of this compound represents a significant advancement towards green chemistry. Biocatalytic methods offer high selectivity and operate under mild reaction conditions, minimizing by-product formation and energy consumption.

Research has demonstrated the feasibility of enzymatic esterification for producing esters of diethylene glycol and fatty acids. For instance, studies on the synthesis of ultra-long-chain fatty acid sugar alcohol mono-esters have included diethylene glycol as a polar head group. researchgate.net In these syntheses, immobilized lipases are commonly employed due to their stability and ease of separation from the reaction mixture, allowing for reuse. A prominent example is Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, which has been effectively used for the esterification of various fatty acids and alcohols. nih.govnih.gov Another lipase, from Candida rugosa, has been utilized for the esterification of glycols with fatty acids, including palmitic acid. scitepress.org

The biocatalytic process involves the direct esterification of diethylene glycol with a mixture of palmitic and stearic acids. The enzyme's active site facilitates the formation of the ester linkage. The reaction kinetics often follow a Ping-Pong Bi-Bi mechanism, which is characteristic of many lipase-catalyzed esterification reactions. nih.govnih.gov This enzymatic pathway ensures the production of high-purity esters without the need for harsh chemical catalysts.

Novel Synthetic Techniques

To overcome the limitations of conventional synthesis methods, researchers have investigated novel techniques that can enhance reaction rates, improve energy efficiency, and reduce environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a promising technique for accelerating esterification reactions. youtube.com While specific studies focusing exclusively on this compound are limited, research on the synthesis of similar esters, such as polyethylene (B3416737) glycol stearate, has shown that microwave irradiation can drastically reduce reaction times. For example, a reaction that takes several hours under conventional heating can be completed in a fraction of the time with microwave assistance. nih.gov

This acceleration is attributed to the direct and efficient heating of the polar reactants (diethylene glycol, palmitic acid, and stearic acid) by microwave energy, leading to a rapid increase in temperature and enhanced reaction kinetics. iaea.org This method not only speeds up the process but also contributes to energy savings and potentially higher yields. youtube.comnih.gov The application of microwaves in enzymatic esterification has also been explored, proving to produce emollient esters with high yields in shorter reaction times. nih.gov

Solvent-Free Reaction Systems

Conducting the synthesis of this compound in a solvent-free system is a key strategy for developing a more sustainable and environmentally friendly process. nih.gov The elimination of organic solvents reduces waste, minimizes environmental pollution, and simplifies the product purification process. unife.it

The feasibility of solvent-free enzymatic synthesis has been successfully demonstrated for various wax esters, including cetyl palmitate and cetyl stearate. nih.govresearchgate.net In these systems, the reactants themselves act as the reaction medium. The reaction is typically carried out at a temperature above the melting points of the fatty acids to ensure a homogenous liquid phase. Immobilized lipases, such as Novozym 435, have shown high efficacy and stability in these solvent-free environments, leading to conversion rates exceeding 98%. nih.gov The production of ethylene glycol oleate (B1233923) has also been successfully achieved with 99% conversion in a solvent-free system using a commercial immobilized lipase. unife.it

Optimization of Reaction Parameters and Kinetics

The optimization of reaction parameters is crucial for maximizing the yield and selectivity of this compound synthesis while minimizing costs and reaction time.

Temperature and Pressure Influence on Yield and Selectivity

Temperature is a critical parameter in the synthesis of this compound. In chemical esterification, optimal temperatures have been found to be in the range of 110-120°C. researchgate.netppor.azresearchgate.net For enzymatic reactions, the optimal temperature is generally lower to preserve the enzyme's activity. Studies on the enzymatic synthesis of similar esters, like cetyl palmitate, have identified an optimal temperature of around 70°C. researchgate.net Operating outside the optimal temperature range can lead to reduced yield, either due to slower reaction rates at lower temperatures or enzyme denaturation at higher temperatures.

The pressure is typically maintained at atmospheric levels for these esterification reactions, as the process does not inherently require high-pressure conditions.

Molar Ratios of Reactants and Their Impact on Product Distribution

Research on the synthesis of diethylene glycol diesters has indicated that an acid-to-alcohol molar ratio of 2:1.5 can be optimal. researchgate.netppor.azresearchgate.net In enzymatic syntheses of similar esters, a 1:1 molar ratio has been found to be effective, achieving high conversion rates. researchgate.net However, in some cases, using a slight excess of the alcohol, such as a 1:2 acid-to-alcohol ratio, has resulted in conversions of up to 99%. unife.it The precise optimization of this ratio is essential for controlling the formation of mono- and di-esters and for maximizing the yield of the target this compound.

Data Tables

Table 1: Research Findings on Biocatalytic Synthesis of Related Esters

CatalystSubstratesKey FindingsReference
Novozym 435Diethylene Glycol, Behenic AcidFeasible enzymatic synthesis of diethylene glycol mono-esters. researchgate.net
Candida rugosa LipaseEthylene Glycol, Palmitic AcidSuccessful esterification of glycol with fatty acids. scitepress.org
Novozym 435Cetyl Alcohol, Palmitic/Stearic AcidHigh conversion (>98.5%) in solvent-free systems. nih.gov
Immobilized LipaseOleic Acid, Ethylene Glycol99% conversion in a solvent-free system. unife.it

Table 2: Optimization of Reaction Parameters for Ester Synthesis

ParameterInvestigated Range/ValueOptimal ConditionCompoundReference
Temperature110-120°C110-120°CDiethylene Glycol Diester researchgate.netppor.azresearchgate.net
Temperature60-87°C70°CCetyl Palmitate (Enzymatic) researchgate.net
Molar Ratio (Acid:Alcohol)2:1.52:1.5Diethylene Glycol Diester researchgate.netppor.azresearchgate.net
Molar Ratio (Acid:Alcohol)1:0.5, 1:1, 1:21:1Cetyl Palmitate (Enzymatic) researchgate.net
Molar Ratio (Acid:Alcohol)Not specified1:2Ethylene Glycol Oleate (Enzymatic) unife.it

Reaction Time and Kinetic Modeling for this compound Synthesis

The synthesis of this compound, a mixed ester, is governed by the principles of esterification kinetics. The reaction time is a critical parameter that is influenced by several factors, including temperature, catalyst type and concentration, and the molar ratio of reactants. While specific kinetic data for the direct synthesis of this compound is not extensively available in publicly accessible literature, valuable insights can be drawn from analogous esterification reactions involving diethylene glycol and fatty acids.

The production of diethylene glycol esters can be achieved through various heating methods, with newer technologies offering significant reductions in reaction time. For instance, in the synthesis of diethylene glycol dilaurate, a related diester, the use of solvent-free microwave heating has been shown to dramatically decrease the reaction time to 2 hours from the 22 hours required with conventional heating methods. um.edu.my This highlights the impact of reaction engineering and process intensification on synthesis efficiency.

In a study on the synthesis of diethylene glycol diesters from a mixture of C11-C14 synthetic fatty acids, the esterification reaction was carried out at a temperature of 110-120°C for a duration of 2-2.5 hours. researchgate.net This provides a relevant benchmark for the expected reaction time for similar fatty acid esters of diethylene glycol under conventional heating conditions.

Kinetic modeling of esterification reactions is essential for reactor design, simulation, and optimization. These models are typically developed by studying the effects of various parameters on the reaction rate. For the esterification of palm fatty acid distillate (PFAD), which contains palmitic and stearic acids, a pseudo first-order reaction rate law was used to describe the kinetics. aidic.it The activation energy, a key parameter in kinetic models, was determined to be 28.8 kJ/mol for this process. aidic.it

The general approach to kinetic modeling involves proposing a reaction mechanism and then deriving a rate equation. For many esterification reactions, pseudo-homogeneous models have been successfully applied. acs.org The kinetic data are often fitted to these models to determine the rate constants and activation energies. For example, in the esterification of diethylene glycol monobutyl ether with acetic acid, a pseudo-homogeneous (PH) model effectively correlated the kinetic data in the temperature range of 343.15–363.15 K. acs.org

The following interactive data table summarizes findings from related research, offering a comparative look at reaction conditions and kinetic parameters for similar esterification processes.

ProductReactantsCatalystTemperature (°C)Reaction TimeKinetic Model/Parameters
Diethylene Glycol DilaurateDiethylene Glycol, Lauric AcidNone (Self-esterified)Not specified2 hours (Microwave) / 22 hours (Conventional)Pseudo-first-order kinetics were observed. um.edu.my
Diethylene Glycol DiestersDiethylene Glycol, C11-C14 Fatty AcidsSulfoaromatic compounds110-1202-2.5 hours-
Palm Fatty Acid Methyl EstersPalm Fatty Acid Distillate, MethanolSulfonated incomplete carbonized glucose85120 minutesPseudo first-order reaction rate law, Activation Energy: 28.8 kJ/mol. aidic.it
Diethylene Glycol Monobutyl Ether AcetateDiethylene Glycol Monobutyl Ether, Acetic AcidHeteropolyanion-based ionic liquids70-90Not specifiedPseudo-homogeneous (PH) model. acs.org

This table presents data from analogous reactions to provide insight into the synthesis of this compound.

Advanced Spectroscopic and Chromatographic Characterization of Diethylene Glycol Palmitate Stearate

Structural Elucidation Techniques

To ascertain the molecular structure of the ester components, a suite of spectroscopic techniques is utilized, each providing unique insights into the compound's architecture.

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in Diethylene Glycol Palmitate Stearate (B1226849). The analysis confirms the esterification process and the presence of both ether and long-chain alkyl functionalities. The IR spectrum of a diethylene glycol diester reveals characteristic absorption bands. researchgate.net For instance, a strong valence vibration of the C=O bond in the ester group is typically observed around 1735 cm⁻¹. researchgate.net Additionally, valence vibrations corresponding to the C-O-C ether linkage are found in the fingerprint region, often around 1132 cm⁻¹ and 1168 cm⁻¹. researchgate.net The long palmitate and stearate alkyl chains are evidenced by strong C-H bond stretching and deformation vibrations. researchgate.net The presence of any unreacted hydroxyl (-OH) groups from diethylene glycol or monoesters would be indicated by a broad absorption band in the 3200-3600 cm⁻¹ region. This technique is also sensitive enough to detect contaminants like free diethylene glycol, with characteristic wavenumbers at 881 cm⁻¹ and 1083 cm⁻¹. nih.gov

Table 1: Characteristic FT-IR Absorption Bands for Diethylene Glycol Palmitate Stearate

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~2954, 2924, 2856C-H (Alkyl)Stretching
~1735C=O (Ester)Stretching
~1457, 1378C-H (Alkyl)Bending (Deformation)
~1168, 1132C-O-C (Ether and Ester)Stretching
~725-(CH₂)n- (Alkyl Chain)Rocking

Data synthesized from research on diethylene glycol esters. researchgate.net

¹H NMR spectroscopy provides detailed information about the proton environment within the molecule, confirming the connectivity of the diethylene glycol backbone to the fatty acid chains. For a diester like 2-[2-(hexadecanoyloxy)ethoxy]ethyl octadecanoate, the spectrum would show distinct signals. nih.gov The protons on the diethylene glycol moiety would appear as triplets, with those adjacent to the ester carbonyl group shifted downfield compared to those adjacent to the ether oxygen. chemicalbook.com The long methylene (B1212753) chains of the palmitate and stearate groups produce a large, complex signal around 1.2-1.4 ppm. The protons alpha to the carbonyl groups (on the fatty acid chain) typically resonate as a triplet around 2.3 ppm, while the terminal methyl groups of the fatty acid chains appear as a triplet around 0.88 ppm.

Table 2: Representative ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)Proton AssignmentDescription
~4.2-C(=O)O-CH₂-Methylene protons of DEG adjacent to ester linkage
~3.7-CH₂-O-CH₂-Methylene protons of DEG adjacent to ether linkage
~2.3-CH₂-C(=O)O-Methylene protons on fatty acid alpha to carbonyl
~1.6-CH₂-CH₂-C(=O)O-Methylene protons on fatty acid beta to carbonyl
~1.2-1.4-(CH₂)n-Bulk methylene protons of fatty acid chains
~0.88-CH₃Terminal methyl protons of fatty acid chains

Data based on known chemical shifts for diethylene glycol and long-chain fatty acid esters. chemicalbook.com

Mass spectrometry is crucial for determining the molecular weight of the constituent esters and analyzing their fragmentation patterns. The IUPAC name for a representative molecule is 2-(2-hexadecanoyloxy)ethoxy)ethyl octadecanoate, which has a molecular formula of C₃₈H₇₄O₅ and an exact mass of 610.5536 g/mol . nih.govfda.gov Techniques like LC-MS are particularly effective, as they can separate the different ester species (dipalmitate, distearate, and the mixed palmitate-stearate) before they enter the mass spectrometer. Electron ionization (EI), often used in GC-MS, causes significant fragmentation of glycol ethers. restek.com Softer ionization techniques like Electrospray Ionization (ESI), common in LC-MS, are preferred for observing the molecular ion, typically as an adduct with protons [M+H]⁺, sodium [M+Na]⁺, or ammonium (B1175870) [M+NH₄]⁺. uni.lunih.gov Tandem MS (MS/MS or MSn) can then be used to fragment these parent ions to confirm their structure.

Table 3: Predicted Mass Spectrometry Data for this compound (C₃₈H₇₄O₅)

Adductm/z (Mass-to-Charge Ratio)Predicted Collision Cross Section (CCS) (Ų)
[M+H]⁺611.56093265.1
[M+Na]⁺633.54287269.7
[M+K]⁺649.51681271.5
[M+NH₄]⁺628.58747267.6
[M-H]⁻609.54637248.9

Data sourced from PubChem predictions. uni.lu

Purity and Compositional Analysis

Chromatographic methods are essential for separating the complex mixture into its individual components to assess purity and determine the relative composition of fatty acids and esters.

Gas chromatography is the standard method for determining the fatty acid profile of the product. Since the intact diesters have high boiling points and may degrade at high temperatures, the analysis typically involves a derivatization step. nih.govlookchem.com The sample is first saponified (hydrolyzed with a base) to break the ester bonds, liberating the free fatty acids (palmitic acid and stearic acid) and diethylene glycol. The fatty acids are then converted into their more volatile fatty acid methyl esters (FAMEs) through methylation. These FAMEs are then separated and quantified using a GC system, often equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). sigmaaldrich.comunipi.it The ratio of the peak areas for methyl palmitate and methyl stearate allows for the precise calculation of the fatty acid composition. Specialized capillary columns, such as those with an acid-modified polyethylene (B3416737) glycol stationary phase, are well-suited for this analysis. sigmaaldrich.com GC-MS can also be used to detect and quantify residual free diethylene glycol. fda.govfishersci.com

Table 4: Typical GC-MS Conditions for Fatty Acid Methyl Ester (FAME) Analysis

ParameterCondition
GC ColumnAcid-modified Polyethylene Glycol (e.g., Nukol™) or WAX column
Column Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Injection ModeSplit
Oven ProgramInitial temp. ~100°C, ramp to ~240°C
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Data synthesized from standard methods for FAME and glycol analysis. sigmaaldrich.comfishersci.com

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is employed to separate the components of the mixture in their intact form. This allows for the quantification of monoesters, diesters, and free diethylene glycol. drugfuture.com A common approach is reverse-phase HPLC, where the nonpolar diesters are retained longer than the more polar monoesters and the very polar free diethylene glycol. Alternatively, normal-phase chromatography can be effective. One documented method uses tetrahydrofuran (B95107) as the mobile phase to separate these components, reporting relative retention times of approximately 1.0 for diethylene glycol, 0.84 for monoesters, and 0.78 for diesters. drugfuture.com Coupling the LC system to a mass spectrometer (LC-MS) is exceptionally powerful, as it allows for the positive identification of each eluting peak based on its mass-to-charge ratio. nih.govnih.govsigmaaldrich.com This is useful for identifying not only the primary components but also any oligomeric species or other impurities.

Table 5: Relative Retention Times in LC Analysis of Diethylene Glycol Stearates

ComponentApproximate Relative Retention Time
Diethylene Glycol1.0
Monoesters0.84
Diesters0.78

Data based on a method using tetrahydrofuran as the mobile phase. drugfuture.com

Thermal Analysis Methodologies

Thermal analysis techniques are crucial for characterizing the physical and chemical properties of materials as a function of temperature. For a mixed ester like this compound, these methods provide valuable insights into its phase transitions, thermal stability, and decomposition profile.

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal transitions of fatty acid esters. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of melting points, crystallization temperatures, and the enthalpy of these transitions.

For a compound like this compound, which is a mixed ester of palmitic and stearic acids with diethylene glycol, the DSC thermogram is expected to show a melting endotherm characteristic of long-chain fatty acid esters. The melting point of diethylene glycol distearate, a closely related compound, is reported to be between 54-55°C. chemicalbook.com It is anticipated that this compound would exhibit a similar melting range. The presence of both palmitate and stearate moieties may lead to a broader melting peak compared to a pure single-acid ester, reflecting the melting of a mixed crystal structure or multiple crystalline forms.

Studies on polyethylene glycols (PEGs) and their esters show that melting behavior is influenced by factors such as molecular weight and sample preparation. capes.gov.brresearchgate.net For instance, the shape of the DSC endotherm can be sensitive to the particle size of the sample, and the measured melting points and heats of fusion can vary with the scanning speed. capes.gov.br In the analysis of a PLA/PEG blend, the addition of PEG resulted in a lower glass transition temperature and increased crystallinity, highlighting the role of the glycol component in thermal behavior. researchgate.net

Table 1: Expected DSC Data for this compound and Related Compounds

CompoundExpected Melting Point (°C)Notes
This compound~50 - 60A broad endotherm is expected due to the mixed-ester nature.
Diethylene Glycol Distearate54 - 55 chemicalbook.comA sharper melting peak is anticipated compared to the mixed ester.
Polyethylene Glycol (PEG 6000)~63 nih.govThe melting point of the glycol component is a relevant reference.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of a substance.

For this compound, TGA would reveal the temperature at which the compound begins to degrade. The thermal stability of fatty acid esters is influenced by the length of the fatty acid chain and the type of alcohol. Studies on fatty acid methyl esters have shown that they undergo thermal decomposition at elevated temperatures. akjournals.comresearchgate.net For instance, the thermal decomposition of various fatty acid methyl esters (C6-C14) shows a main decomposition effect in the range of 105-176°C in DTG (Derivative Thermogravimetry) curves. akjournals.com

The thermal stability of polyalkylene glycols (PAGs) has also been studied, showing that their decomposition temperature can be significantly increased with the addition of antioxidants. acs.org A study on the thermal degradation of lipids for biodiesel production demonstrated that TGA can distinguish between different components like fatty acids, FAMEs, and triglycerides based on their volatilization and decomposition patterns. researchgate.net It is expected that this compound would exhibit a single-stage or multi-stage decomposition process at temperatures above 200°C, likely involving the cleavage of the ester bonds followed by the degradation of the diethylene glycol and fatty acid chains.

Table 2: Expected TGA Data for this compound and Related Compounds

CompoundOnset Decomposition Temperature (°C)Notes
This compound> 200The exact temperature would depend on the experimental conditions.
Fatty Acid Methyl Esters (C12-C14)~150 - 200 akjournals.comProvides a reference for the decomposition of the ester functional group.
Polyalkylene Glycols (PAGs)Variable, can be > 250 acs.orgThe glycol backbone contributes to the overall thermal stability.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is another thermal analysis technique that measures the temperature difference between a sample and an inert reference as a function of temperature. While similar to DSC, DTA provides qualitative and semi-quantitative information about thermal events such as melting, crystallization, and decomposition.

In the context of this compound, DTA would show exothermic and endothermic peaks corresponding to phase transitions and decomposition. Research on fatty acid methyl esters (C6-C14) has utilized DTA to observe exothermic peaks in the range of 126.5 to 187°C, which were related to their ignition points. akjournals.comresearchgate.net The DTA curves for longer chain fatty acid esters showed more pronounced exothermic effects, indicating a greater heat of combustion. akjournals.com Therefore, a DTA of this compound would be expected to show an endothermic peak corresponding to its melting, followed by an exothermic peak at a higher temperature indicating its decomposition.

X-ray Diffraction (XRD) for Crystalline Structure Investigation

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. It provides information about the arrangement of atoms within a crystal lattice, allowing for the identification of the crystalline phases and the determination of structural properties like unit cell dimensions.

For a waxy solid like this compound, XRD is essential for understanding its solid-state structure. Long-chain fatty acid esters are known to exhibit polymorphism, meaning they can crystallize in different forms. nih.gov XRD studies on normal alkyl esters of long-chain acids have shown that the long spacings in the diffraction patterns are often a linear function of the number of carbon atoms in the molecule. nih.gov This information is critical for identifying and distinguishing between different esters.

The XRD pattern of this compound would be expected to show characteristic peaks corresponding to the ordered packing of the long aliphatic chains. The presence of both palmitate and stearate chains might lead to a more complex diffraction pattern compared to a single-component ester. The analysis of the XRD data would provide insights into the lamellar structure and the sub-cell packing of the hydrocarbon chains.

Microscopic and Imaging Techniques for Morphological Assessment (e.g., Scanning Electron Microscopy)

Scanning Electron Microscopy (SEM) is a versatile technique for visualizing the surface morphology of a sample with high resolution. It works by scanning a focused beam of electrons over a surface to create an image.

For this compound, SEM would be used to study the size, shape, and surface features of its crystalline form. The morphology of fatty acid esters can vary significantly depending on the crystallization conditions. Studies on the morphology of fatty acid methyl esters have used SEM to investigate their liquid-phase packing morphologies, which influence their physical properties. researchgate.net In the context of polymer science, SEM has been used to observe the morphology of catalysts used in the esterification of long-chain acids and alcohols. researchgate.net The information obtained from SEM can be correlated with the data from other analytical techniques like DSC and XRD to build a comprehensive understanding of the material's structure-property relationships. An SEM image of this compound would likely reveal the crystalline habit, such as platelets or spherulites, providing a visual representation of its solid-state structure.

Theoretical and Mechanistic Investigations of Diethylene Glycol Palmitate Stearate

Interfacial Phenomena and Surface Activity Mechanisms

Diethylene glycol palmitate stearate (B1226849) is a nonionic surfactant, a mixed ester composed of diethylene glycol and two fatty acids, palmitic acid and stearic acid. nih.gov Its surface activity stems from its amphiphilic molecular structure, which contains both a water-loving (hydrophilic) portion and an oil-loving (lipophilic) portion. The diethylene glycol segment acts as the hydrophilic head, while the long hydrocarbon chains of palmitic and stearic acids constitute the lipophilic tails. This dual nature dictates its behavior at the boundary between two immiscible phases, such as oil and water.

Adsorption Behavior at Interfaces

The fundamental mechanism of action for Diethylene Glycol Palmitate Stearate begins with its adsorption at interfaces. When introduced into a system containing two immiscible phases, like an oil-in-water emulsion, the surfactant molecules spontaneously migrate to the interface. Here, they orient themselves to minimize the free energy of the system. The hydrophilic diethylene glycol heads arrange themselves towards the aqueous phase, while the lipophilic palmitate and stearate tails extend into the oil phase. mdpi.com This orientation creates a molecular film at the interface, altering its properties. In molecular dynamics simulations of similar surfactants, the hydrophobic tails point towards the oil phase, and the hydrophilic portions spread out in the water layer. mdpi.com

Emulsification Theories and Droplet Stabilization Mechanisms

As an effective emulsifier, this compound facilitates the formation and enhances the stability of emulsions. researchgate.net The process is governed by two main principles:

Reduction of Interfacial Tension: By lowering the energy required to create new droplets, the emulsifier makes the process of dispersion significantly easier, allowing for the formation of smaller droplets with a larger total surface area.

Formation of a Protective Barrier: Once adsorbed at the oil-water interface, the surfactant molecules form a protective film around the dispersed droplets. This film provides stability and prevents the droplets from coalescing through a mechanism known as steric hindrance. The bulky structure of the adsorbed molecules creates a physical barrier that repels other droplets, maintaining the integrity of the dispersion. Glycol stearates are known to influence the consistency of both oil-in-water (O/W) and water-in-oil (W/O) emulsions. tanta.edu.eg Studies on similar glycol esters have shown they produce stable emulsions. scitepress.org

Micellization and Self-Assembly Characteristics

In the bulk aqueous phase, when the concentration of this compound surpasses a specific threshold known as the Critical Micelle Concentration (CMC), the surfactant molecules begin to self-assemble into organized aggregates called micelles. In these structures, the lipophilic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, remaining in contact with the aqueous environment. This process is thermodynamically driven, representing the lowest free energy state for the surfactant molecules in the solution above the CMC. Research on polyethylene (B3416737) glycol (PEG) esters has investigated the thermodynamic behavior of micelle formation, providing insight into the self-assembly of such surfactants. jst.go.jp

Rheological Behavior Studies

The introduction of this compound into a formulation can profoundly impact its flow properties (rheology), particularly in dispersed systems like emulsions and gels.

Viscoelastic Properties in Dispersed Systems

Emulsions stabilized by surfactants often exhibit complex rheological behavior, displaying both viscous (liquid-like) and elastic (solid-like) characteristics. researchgate.net The presence of this compound contributes to the viscoelasticity of these systems in several ways:

Droplet Interactions: The surfactant film on the droplet surfaces influences their interactions. This can lead to the formation of a three-dimensional network of aggregated or flocculated droplets within the continuous phase. mdpi.com

Elastic Modulus: The network of droplets can store energy when a stress is applied, giving the system an elastic component (measured as the storage modulus, G'). This property is crucial in products requiring a certain structure or body, such as creams and lotions. mdpi.com Studies on emulgels show that the gelling agent, which works in concert with the emulsifier, has a significant influence on these properties. thepharmajournal.com The addition of diethylene glycol has also been shown to affect the rheological properties of polymer solutions by altering hydrogen bonding. researchgate.net

Interactive Data Table: Properties of this compound Click on the headers to sort the table.

PropertyValueSource
Molecular Formula C38H74O5 fda.gov, uni.lu
Molecular Weight 611.0 g/mol nih.gov
Monoisotopic Mass 610.55362546 Da nih.gov
Common Name 2-(2-hexadecanoyloxyethoxy)ethyl octadecanoate uni.lu
Class Chemical fda.gov

Interactive Data Table: Effect of Glycol Esters on Interfacial Tension This table shows findings from a study on similar ethylene (B1197577) glycol esters.

Ester TypeOriginal Interfacial Tension (dynes/cm)Reduced Interfacial Tension (dynes/cm)Source
Ethylene Glycol Decanoate 4512.6 - 22.2 tanta.edu.eg
Ethylene Glycol Oleate (B1233923) 4512.6 - 22.2 tanta.edu.eg
Ethylene Glycol Ricinoleate 4512.6 - 22.2 tanta.edu.eg

Flowability Enhancement Mechanisms in Material Matrices

This compound is anticipated to function as an effective processing aid, particularly as a lubricant and plasticizer in polymer matrices like polyvinyl chloride (PVC). Its mechanism of action can be understood by considering its dual chemical nature.

Fatty acid esters are well-documented as 'classic' lubricants in the polymer industry. specialchem.com They typically function as external lubricants by migrating to the surface of the polymer melt and the interface between the polymer and processing equipment. specialchem.com This creates a layer with low shear resistance, reducing friction and preventing the polymer from sticking to hot metal surfaces. The long, saturated palmitate (C16) and stearate (C18) chains of this compound are primarily responsible for this lubricating effect. This surface migration improves melt flow, enhances surface finish, and can improve mold release. specialchem.com

Simultaneously, the diethylene glycol moiety and the ester groups can act as internal lubricants or plasticizers. By positioning themselves between polymer chains, they disrupt the strong intermolecular dipole-dipole interactions that can exist, for instance, in PVC. nih.gov This disruption increases the free volume and mobility of the polymer chains, effectively lowering the glass transition temperature (Tg) and the melt viscosity of the material. nih.govsemanticscholar.org This plasticizing effect makes the polymer more flexible and easier to process. Research on other fatty acid esters used in PVC has shown that they can significantly improve the processability and mechanical properties of the final product. researchgate.netscielo.br For instance, the addition of fatty acid-based plasticizers to PVC has been shown to decrease hardness and increase elongation at break, indicative of enhanced chain mobility. semanticscholar.org

Structure-Property Relationships and Predictive Modeling

The functional performance of this compound is intrinsically linked to its molecular architecture. Predictive models for its behavior can be developed by analyzing the distinct contributions of its constituent parts.

The properties of fatty acid esters are significantly influenced by the length and degree of saturation of their alkyl chains.

Chain Length: The long C16 and C18 chains of palmitic and stearic acid, respectively, contribute to a non-polar, hydrophobic character. In the context of lubrication, longer chains generally provide a more effective barrier between the polymer melt and processing surfaces. machinerylubrication.com However, increasing chain length also leads to higher melting points and viscosities due to stronger van der Waals forces between the molecules. machinerylubrication.com The specific combination of palmitate and stearate in this compound results in a balance of these properties, making it suitable for a range of processing temperatures. Studies on various fatty acid esters have shown a clear trend where increasing the carbon chain length of the fatty acid decreases the reaction rate in certain catalytic processes, which can be attributed to steric hindrance. nih.gov

Saturation: Palmitic and stearic acids are both saturated fatty acids, meaning they contain no carbon-carbon double bonds. This saturation results in straight, flexible chains that can pack closely together. This close packing maximizes van der Waals forces, leading to higher melting points compared to their unsaturated counterparts. libretexts.org In material applications, this saturation imparts oxidative stability, as the absence of double bonds removes reactive sites for oxidation. machinerylubrication.com This is a crucial property for additives used in high-temperature processing of polymers. The straight-chain nature of saturated fatty acids allows for the formation of an ordered, low-friction layer on surfaces, which is beneficial for lubrication. researchgate.net

The following table summarizes the general trends observed for fatty acid esters based on chain length and saturation:

Table 1: Influence of Fatty Acid Chain Characteristics on Ester Properties
Property Effect of Increasing Chain Length Effect of Saturation (vs. Unsaturation)
Melting Point Increases Increases
Boiling Point Increases Increases
Viscosity Increases Increases
Oxidative Stability No significant direct effect Increases
Lubricity Generally improves Generally improves due to better film formation

The diethylene glycol core of the molecule introduces specific functionalities that significantly influence its interactions within a material matrix. Comprising two ethylene glycol units linked by an ether bond, this moiety imparts a degree of polarity and flexibility to the molecule.

The presence of ether (C-O-C) and ester (C=O) linkages allows for dipole-dipole interactions and potential hydrogen bonding with polar segments of a polymer matrix or other additives. This is a key distinction from simple fatty acid esters. In a polar polymer like PVC, these interactions contribute to the internal plasticizing effect by associating with the polymer chains and reducing their cohesive energy density. nih.gov

Studies comparing ether- and ester-linked lipids have shown that the ester linkage, with its carbonyl group, is a stronger hydrogen bond acceptor than the ether linkage. nih.gov This suggests that the ester groups in this compound are the primary sites for interaction with polar functionalities. However, the ether linkages in the diethylene glycol backbone provide rotational freedom, allowing the molecule to adopt various conformations. This flexibility is crucial for the molecule to effectively position itself between polymer chains to exert its plasticizing effect. The presence of the ether oxygen also introduces a kink in the molecular structure, which can further disrupt the regular packing of polymer chains. cmu.edu

Computational Chemistry and Molecular Dynamics Simulations

The conformational landscape of this compound is complex due to the large number of rotatable single bonds.

Fatty Acid Chains: The palmitate and stearate chains, being long alkanes, will exhibit conformational behavior dominated by the preference for the anti (or all-trans) conformation, which is the lowest energy state. libretexts.org However, at processing temperatures, thermal energy will allow for the population of higher-energy gauche conformations, leading to kinks in the chains. libretexts.org The relative population of anti and gauche conformers will influence the effective shape and packing efficiency of the molecule.

Molecular dynamics simulations of similar systems can provide a picture of how this compound behaves at interfaces.

At the Polymer-Melt/Metal Interface: During processing, the non-polar fatty acid chains are expected to preferentially orient themselves towards the non-polar polymer melt, while the more polar ester and ether groups may interact with the metal surface of the processing equipment, although the long alkyl chains are likely to dominate the interfacial behavior, creating a low-friction, lubricating layer. specialchem.com

Within the Polymer Matrix: Inside the polymer matrix, the nature of intermolecular interactions will depend on the polarity of the polymer. In a non-polar polymer like polyethylene, the interactions will be dominated by van der Waals forces between the fatty acid chains and the polymer chains. In a polar polymer like PVC, there will be a combination of van der Waals forces and dipole-dipole interactions between the ester/ether groups and the polar sites on the polymer. nih.gov

The following table provides predicted physicochemical properties for this compound based on computational models.

Table 2: Predicted Physicochemical Properties of this compound

Property Value Source
Molecular Weight 611.0 g/mol PubChem
Molecular Formula C38H74O5 PubChem
XLogP3-AA (Lipophilicity) 15.6 PubChem
Hydrogen Bond Donor Count 0 PubChem
Hydrogen Bond Acceptor Count 5 PubChem
Rotatable Bond Count 37 PubChem

Applications and Performance Studies in Advanced Materials and Formulations

Role in Emulsion Science and Technology

The amphiphilic nature of glycol esters, which includes a hydrophilic diethylene glycol head and lipophilic fatty acid tails (palmitate and stearate), allows them to function as effective emulsifiers. They are particularly noted for their role in stabilizing water-in-oil (W/O) systems, which are notoriously difficult to maintain.

Glycol esters of fatty acids are recognized for their ability to influence the consistency and stability of both water-in-oil (W/O) and oil-in-water (O/W) emulsions. acs.org For W/O emulsions, the emulsifier must have a low hydrophilic-lipophilic balance (HLB) value, indicating a preference for the oil phase. Diethylene glycol monooleate, a related glycol ester, has been identified as a very good W/O emulsifier. researchgate.net The stability of these emulsions is critical, as they are prone to failure through droplet coalescence and flocculation. researchgate.net

Research on polyglycol esters with fatty acid compositions primarily of palmitic and stearic acids has shown they can produce stable emulsions. epa.gov A key factor in achieving stability is the creation of a robust interfacial film around the dispersed water droplets. In some systems, the stability of W/O emulsions is enhanced by the presence of both hydrophobic emulsifiers and submicron fat particles, which work together to prevent droplet aggregation. researchgate.net For instance, studies have shown that emulsifiers like polyglycerol polyricinoleate (PGPR) are effective but often require co-stabilizers to achieve long-term stability in fluid emulsions. researchgate.net The addition of monoethylene glycol to W/O emulsions has been observed to alter the flow behavior from quasi-Newtonian to shear-thinning and, at increased concentrations, can enhance emulsion stability. e3s-conferences.org

Table 1: Influence of Glycol-Based Additives on W/O Emulsion Stability
Additive Mixture (Demulsifier/Cosolvent)CosolventWater Separation (%) after 120 minObservation
RP-6000 (100 ppm)NoneVaries (Baseline)Chemical demulsifiers are used to break emulsions.
RP-6000 / EGME (75/25)Ethylene (B1197577) Glycol Methyl Ether46.3Glycol-based cosolvents can enhance the action of demulsifiers, indicating their strong interfacial activity. Conversely, this activity is what allows them to act as stabilizers when used alone or in different formulations. nih.gov
RP-6000 / MEG (75/25)Monoethylene GlycolData not specified
RP-6000 / PEG-1500 (75/25)Polyethylene (B3416737) Glycol (1500)87.7

Data in the table is based on studies of glycol additives in crude oil emulsions, illustrating their interfacial properties which are relevant to emulsion stabilization and breaking. nih.gov

The performance of emulsifiers is often enhanced when they are used in combination. daneshyari.com Blends of different emulsifiers can create a more resilient and stable interfacial layer than a single component. In the context of W/O emulsions, a mixture of lipophilic emulsifiers can yield superior stability. daneshyari.com For example, research on mixtures of polyglycerol polyricinoleate (PGPR) and polyglycerol fatty acid esters, such as decaglycerol (B1678983) decaoleate, demonstrated that stable W/O emulsions could be produced, with stability dependent on the ratio and total concentration of the emulsifiers. daneshyari.com

The synergy arises from the different molecular geometries and packing efficiencies of the emulsifiers at the oil-water interface. One emulsifier might provide bulk and steric hindrance, while another improves the flexibility and resilience of the film. The combination of hydrophobic MAG (monoglycerides), hydrophilic PGFE (polyglycerol fatty acid esters), and NaC (sodium carboxylates) has been shown to produce highly stable O/W emulsions, highlighting the effectiveness of synergistic blends despite significant differences in their individual properties. jetir.org This principle applies to W/O systems where a blend, potentially including a diethylene glycol ester, could offer optimized performance.

Functionality in Phase Change Materials (PCMs) for Thermal Energy Storage

Fatty acid esters are a significant class of organic phase change materials (PCMs) valued for their high latent heat of fusion, chemical stability, low toxicity, and biodegradability. mdpi.commdpi.com They represent a bio-based alternative to petroleum-derived PCMs like paraffin (B1166041) waxes. nih.gov Diethylene glycol palmitate stearate (B1226849), as a diester of fatty acids, fits within this promising category of materials for thermal energy storage (TES).

The primary function of a PCM is to store and release large amounts of thermal energy at a nearly constant temperature during its phase transition. The efficiency is largely determined by its latent heat of fusion (enthalpy). Fatty acid esters have demonstrated high latent heat values, often exceeding 150 J/g. mdpi.com

Specific research on Ethylene Glycol Distearate (EGDS), a compound structurally similar to diethylene glycol palmitate stearate, found it to have a very high energy storage capacity. daneshyari.com Synthesized via esterification, EGDS exhibited a latent heat of melting of 215.80 J/g, with a melting temperature of 65.35 °C, making it suitable for various LHTES applications. researchgate.netdaneshyari.com Studies on other fatty acid esters, such as those derived from myristic, palmitic, and stearic acids with alcohols like methanol (B129727) and 1-decanol, have shown latent heats of fusion above 190 J/g and melting points between 20 °C and 50 °C. mdpi.com Neopentyl glycol (NPG) esters with fatty acids show melting points between 11-35 °C and latent heat values in the range of 98-124 J/g. researchgate.netkfupm.edu.sa

Table 2: Thermal Properties of Various Fatty Acid Ester PCMs
Phase Change MaterialMelting Onset Temp (°C)Latent Heat of Fusion (J/g)Reference Compound Type
Ethylene Glycol Distearate (EGDS)65.35215.80Glycol Diester researchgate.netdaneshyari.com
Methyl Laurate-Palmitic Acid Eutectic5.69194.39Fatty Acid/Ester Eutectic tandfonline.com
Methyl Stearate37.8 - 38.3~200Methyl Ester mdpi.commdpi.com
Methyl Palmitate29.5 - 30.1~205Methyl Ester mdpi.commdpi.com
Neopentyl Glycol Dipalmitate (NPG-DP)~35~124Neopentyl Glycol Ester researchgate.netkfupm.edu.sa
Polyethylene Glycol (PEG-1000)~37145Polymer e3s-conferences.org

For practical applications, a PCM must be thermally reliable, meaning its thermophysical properties should remain stable after many melting and freezing cycles. nih.gov Fatty acids and their esters generally show good thermal and chemical stability and exhibit reproducible melting and freezing behavior with minimal supercooling. nih.gov

In a key study, Ethylene Glycol Distearate (EGDS) was subjected to 1000 melting/freezing cycles. researchgate.netdaneshyari.com Post-cycling analysis via DSC showed that its latent heat of melting and freezing remained high and consistent (215.43 J/g and 216.45 J/g, respectively), with negligible changes in phase transition temperatures. researchgate.netdaneshyari.com This indicates excellent thermal reliability. Similarly, studies on various methyl esters confirmed thermal stability over repeated cycles, with variations in melting temperatures of less than 1.5 °C. mdpi.com Composite PCMs based on fatty acid eutectics and expanded graphite (B72142) have also demonstrated excellent thermal stability and long-term cycling reliability. acs.org

A major challenge for solid-liquid PCMs is leakage in the molten state. To overcome this, they are often incorporated into a supporting matrix to create "form-stable" or "shape-stabilized" composite PCMs (ss-PCMs). Porous materials like expanded perlite, diatomite, and expanded graphite are commonly used as supports. acs.orgresearchgate.netepa.gov Fatty acid esters have been successfully integrated into these matrices. For example, erythritol (B158007) tetrapalmitate (ETP) and erythritol tetrastearate (ETS) were blended with diatomite and expanded perlite, showing good thermal reliability over 1000 cycles. epa.gov The maximum absorption of the ester into the support without leakage was found to be as high as 62 wt%. epa.gov

A novel application is the integration of PCMs into paper or cellulose-based materials. researchgate.net Cellulose fatty acid ester coatings have been shown to significantly improve the barrier properties of paper. researchgate.net While primarily for packaging, this technology demonstrates the feasibility of coating or impregnating cellulosic substrates with fatty esters. Such PCM-coated paper could be used in smart building materials for thermal regulation. The addition of thermally conductive fillers like expanded graphite or carbon nanotubes into these composites can also enhance the poor thermal conductivity of organic PCMs, improving the rate of heat storage and release. acs.orgjmaterenvironsci.com

Performance as a Lubricant Additive

In the field of lubrication, this compound is utilized to enhance the performance and longevity of lubricating fluids. shinetsusilicone-global.com Its efficacy stems from its ability to modify frictional characteristics and resist degradation under operational stresses.

Friction and Wear Reduction Mechanisms

As a lubricant additive, this compound functions primarily as an organic friction modifier (OFM). The mechanism of action is attributed to the polar nature of the molecule, which promotes its adsorption onto metal surfaces. perstorp.comuni.lu The long, non-polar fatty acid chains (palmitate and stearate) then form a tightly packed, low-shear boundary film. uni.lu This self-assembled monolayer acts as a protective barrier that prevents direct contact between surface asperities, thereby reducing both friction and wear, particularly under boundary and mixed lubrication regimes. uni.lu

The ester groups within the molecule can form chemical bonds with the metal surface, such as C-O-Fe bonds on steel, leading to a robust and durable lubricating film with high surface coverage. This strong surface interaction is crucial for effective friction and wear reduction. esterpol.com The principle is similar to that of other polyalkylene glycol (PAG) based lubricants, where the adsorption of molecules on the surface is responsible for lower friction characteristics. perstorp.com

Thermal Stability and Oxidative Resistance in Lubricant Systems

The thermal and oxidative stability of a lubricant is critical to its performance, as degradation can lead to increased viscosity and the formation of harmful deposits. zslubes.com this compound exhibits a high boiling point of 646°C and a flash point of 256°C, indicating good resistance to thermal degradation at typical operating temperatures. shinetsusilicone-global.com

Material Science Applications

Beyond lubrication, this compound is a valuable additive in the manufacturing and formulation of various materials, including polymers and coatings.

Additives in Polymer Processing (e.g., flowability enhancement in ABS resin)

In polymer processing, additives are essential for improving processability and eliminating defects. google.com Diethylene glycol esters function as effective lubricants and processing aids. Research on diethylene glycol distearate (DGD), a closely related compound, in Acrylonitrile Butadiene Styrene (ABS) resin demonstrates significant improvements in flowability. megavietnam.vn The addition of DGD was found to reduce the complex viscosity and weaken the interactions between polymer molecular chains, thereby enhancing melt flow. megavietnam.vn This lubricating effect allows for lower extrusion pressures and can mitigate issues like flow marks and poor surface gloss in molded products. megavietnam.vn

A study showed that adding 2% DGD by weight to ABS resin improved the melt flow index by 23%. megavietnam.vn This enhancement is attributed to the lubricant's ability to reduce the entanglement density of the styrene-acrylonitrile (SAN) molecular chains and increase the mobility of the chain segments. megavietnam.vn

Table 1: Effect of Diethylene Glycol Distearate (DGD) on ABS Resin Flowability
DGD Content (wt.%)Melt Flow Index Improvement (%)Key Mechanism
2%23%Reduces complex viscosity and molecular chain interaction megavietnam.vn

Components in Coatings and Resins (e.g., polyester (B1180765), alkyd formulations)

This compound is used in the formulation of industrial coatings. shinetsusilicone-global.com Its chemical structure makes it highly compatible with polyester and alkyd resin systems. shinetsusilicone-global.com Alkyd resins are essentially polyester resins that have been modified with fatty acids, which gives them a flexible coating quality. researchgate.net The fatty acid components (palmitate and stearate) of this compound allow it to integrate well into these formulations, acting as a modifier or plasticizer. researchgate.net

The diethylene glycol component is also a known constituent in the synthesis of polyester resins. chemicaldynamics.netnih.gov Studies show that the type of glycol used, such as diethylene glycol (DEG), has a significant effect on the final properties of the resin. nih.gov As an additive, fatty acid esters can impart desirable characteristics such as improved leveling properties in the final coating film. shinetsusilicone-global.com Furthermore, polyol polyesters can act as non-volatile, reactive components in alkyd resins that enhance surface adhesion and film properties through co-reaction during the oxidative curing process. megavietnam.vn This incorporation can improve flexibility and impact resistance, which are critical performance metrics for many coatings. google.com

Impact on Mechanical Properties of Films (e.g., tensile strength, elongation at break)

When incorporated into polymer films, additives like this compound act as plasticizers, which modify the mechanical properties of the material. Plasticizers work by inserting themselves between polymer chains, which reduces the strong intermolecular forces. nih.gov This typically leads to a decrease in tensile strength and an increase in the film's flexibility, measured as elongation at break. nih.gov

Studies on biopolymer films plasticized with glycols and other agents show this clear trend. nih.gov As plasticizer concentration increases, the tensile strength generally decreases while elongation at break increases. nih.gov However, at very high concentrations, an "anti-plasticization" effect can sometimes be observed, where the elongation begins to decrease again. nih.gov The addition of plasticizers improves the processability and suppresses the inherent brittleness of certain polymer films.

Table 2: General Effect of Glycol-Based Plasticizers on Polymer Film Properties
PropertyEffect of Adding PlasticizerUnderlying Mechanism
Tensile StrengthDecreaseReduces intermolecular forces between polymer chains nih.gov
Elongation at BreakIncreaseIncreases free volume and chain mobility

Optical Properties in Material Systems (e.g., pearlescent effects, light transmission)

The optical characteristics of this compound and related glycol esters are pivotal to their application in advanced formulations, particularly in the cosmetics and personal care industries. These compounds are frequently employed to modify the visual appearance of products, imparting a desirable pearlescent or opalescent effect and influencing light transmission.

The primary mechanism behind the pearlescent effect of glycol esters like this compound lies in their ability to crystallize into specific structures within a formulation. When incorporated into a liquid base, such as a shampoo or lotion, and the mixture is cooled, the glycol ester precipitates out of the solution to form microscopic, lens-like or platelet-shaped crystals. ncats.ioyoutube.com These crystalline structures are dispersed throughout the product and interact with light in a way that creates a shimmering, pearl-like luster. ncats.iochembk.com The effect is a result of the reflection and refraction of light from the multiple layers of these tiny crystals. ncats.io

The table below outlines the key factors that generally influence the optical properties of pearlescent agents like this compound in a formulation, based on established principles for similar glycol esters.

FactorInfluence on Optical PropertiesExpected Outcome
Concentration Determines the density of light-reflecting crystals.Low concentrations may produce a subtle sheen, while higher concentrations lead to a more intense pearl effect and increased opacity. fda.gov
Cooling Rate Affects the size and shape of the crystals formed.Slow cooling generally promotes the growth of larger, more defined crystals, which can enhance the pearlescent effect. ulprospector.com
Agitation/Shear Influences crystal size and distribution.Controlled agitation helps to create a uniform dispersion of small platelets, leading to a consistent and stable pearlescent appearance. ulprospector.com
Formulation Base The viscosity and composition of the surrounding medium.A higher viscosity base can help to suspend the crystals and maintain the pearlescent effect over time. ulprospector.com

It is important to note that while this compound is expected to exhibit pearlescent properties similar to other glycol esters like Ethylene Glycol Distearate, detailed research findings and specific data tables for its optical characteristics are not extensively documented in the available scientific literature. specialchem.comnih.gov

Environmental Profile of this compound: A Review of Biodegradation and Environmental Fate

Environmental Science and Biodegradation Studies of Diethylene Glycol Palmitate Stearate

The environmental fate and effects of Diethylene Glycol Palmitate Stearate (B1226849) are dictated by the chemical properties of its constituent parts: a diethylene glycol moiety and long-chain fatty acid esters (palmitate and stearate). Its large molecular size and ester linkages influence its behavior and persistence in various environmental compartments.

Future Research Directions and Emerging Paradigms for Diethylene Glycol Palmitate Stearate

Integration of Advanced Characterization Techniques for Multi-scale Analysis

The complexity of commercial surfactants, which are often mixtures of related molecules rather than single pure compounds, necessitates sophisticated analytical techniques for their characterization. chromatographyonline.com Future research will increasingly rely on the integration of advanced methods to understand the properties of diethylene glycol palmitate stearate (B1226849) from the molecular to the macroscopic level.

Comprehensive two-dimensional liquid chromatography (2D-LC) is a powerful technique for the detailed profiling of nonionic surfactants. chromatographyonline.com By combining different separation modes, such as hydrophilic-interaction chromatography (HILIC) and reversed-phase liquid chromatography (LC), 2D-LC can resolve the complex components of ester mixtures based on both their hydrophilic (ethoxylate chain) and hydrophobic (fatty acid chain) parts. chromatographyonline.com

This detailed separation is often coupled with advanced detection methods:

High-Resolution Accurate Mass Spectrometry (HRAM-MS): This technique allows for the precise identification of individual oligomers and trace impurities, even when commercial standards are unavailable. thermofisher.com It provides unambiguous structural elucidation, which is critical for quality control and understanding structure-function relationships. thermofisher.com

Evaporative Light-Scattering Detection (ELSD): ELSD is useful for general profiling and quantifying components that may not have a UV chromophore. chromatographyonline.com

Predictive Modeling and Simulation for Performance and Environmental Impact

Computational modeling and simulation are emerging as indispensable tools for accelerating the design of new materials and assessing their environmental footprint, reducing the need for extensive and time-consuming experimental work.

Performance Modeling: Computational Fluid Dynamics (CFD) can be used to simulate the behavior of surfactant-laden droplets, providing insights into their spreading dynamics on surfaces. arxiv.org Such simulations can model how factors like surfactant concentration affect surface tension and lead to Marangoni forces, which influence performance in applications like coatings and personal care products. arxiv.org

Environmental Impact Modeling: A significant area of research involves predicting the environmental fate and toxicity of surfactants. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate the chemical structure of a compound with its biological activity, such as aquatic toxicity. diva-portal.org By developing multivariate QSAR models that include various physicochemical properties, researchers can predict the potential toxicity of new ester derivatives with greater accuracy than simpler models. diva-portal.org

These predictive tools allow for the early-stage screening of new chemical structures, ensuring that future developments in diethylene glycol palmitate stearate and related compounds are guided by both performance and environmental safety criteria. nih.gov

Exploration of Novel Applications in Multifunctional Materials

While this compound is well-established in cosmetics, its unique physicochemical properties suggest potential for use in novel, high-performance materials. Research on structurally related diethylene glycol ethers has opened up promising avenues that could be explored for this compound.

One of the most intriguing emerging applications is in the field of energy storage. Researchers have investigated mixtures containing diethylene glycol diethylether as a component of safe, non-flammable electrolytes for lithium-ion batteries. rsc.orgresearchgate.net These ethers can offer a high flash point and suitable conductivity, addressing critical safety concerns with conventional electrolytes. rsc.orgresearchgate.net Future research could explore whether this compound, or derivatives thereof, could be engineered to function within similar systems, perhaps as a plasticizer or stabilizing additive in polymer electrolytes.

Another area of exploration is the development of multifunctional or hybrid materials, a significant trend in the personal care industry. cosmeticsarenas.com The emulsifying and emollient properties of this compound could be combined with other active components to create advanced formulations, such as makeup-skincare hybrids or specialized industrial lubricants. cosmeticsarenas.comlookchem.com Its function as a corrosion inhibitor and performance enhancer in lubricants and coatings points to further industrial applications yet to be fully realized. lookchem.com

Q & A

Q. What synthetic routes are recommended for producing diethylene glycol palmitate stearate, and how can reaction conditions be optimized?

this compound is synthesized via ethoxidation of stearic and palmitic acids with diethylene glycol. Key steps include controlling molar ratios (e.g., 1:2 for acid-to-glycol) and reaction temperatures (typically 160–200°C) to favor esterification. Post-synthesis purification involves vacuum distillation to remove unreacted acids and glycols. Variations in free acid content influence self-emulsifying properties .

Q. Which analytical methods are suitable for characterizing this compound’s structural and functional properties?

  • Infrared (IR) spectroscopy : Identifies ester carbonyl peaks (~1740 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹). Note spectral contamination from solvents like CCl₄ near 1550 cm⁻¹ .
  • Hydrophilic-lipophilic balance (HLB) determination : Use Griffin’s method (HLB = 20 × (hydrophilic group molecular weight / total molecular weight)) or compare emulsification performance against reference surfactants. Reported HLB values range from 4.7 (non-self-emulsifying) to 10 (water-in-oil stabilizers) .

Q. How does HLB value influence its application in emulsion systems?

Lower HLB (4.7–5.4) suits water-in-oil (W/O) emulsions by reducing interfacial tension, while higher HLB (10) stabilizes oil-in-water (O/W) systems. Experimental validation involves phase inversion temperature (PIT) studies and droplet size analysis via dynamic light scattering .

Q. What storage conditions are critical for maintaining its stability?

Store in cool (<25°C), dark environments to prevent hydrolytic degradation. Monitor free fatty acid content periodically via titration to assess stability .

Advanced Research Questions

Q. How do metabolic pathways of palmitate and stearate moieties impact biological studies involving this compound?

Palmitate is preferentially incorporated into triglycerides, while stearate undergoes Δ9-desaturation to oleate. In vitro assays (e.g., radiolabeled [U-¹⁴C]palmitate/stearate tracking) reveal tissue-specific uptake differences. Oleate’s protective role against palmitate-induced lipotoxicity suggests metabolic channeling studies are critical for evaluating cellular responses .

Q. How can researchers resolve contradictions in its emulsification performance across studies?

Discrepancies arise from HLB variability due to synthesis methods (e.g., free acid content, glycol ratios). Systematic comparisons using standardized purity criteria (e.g., USP monographs) and controlled emulsion formulations (e.g., fixed oil/water ratios) are recommended. Contradictory HLB reports (4.7 vs. 10) may reflect differences in self-emulsifying grades .

Q. What mechanisms underlie its neurotoxic and nephrotoxic effects in preclinical models?

Metabolites like diglycolic acid inhibit mitochondrial function, causing proximal tubule necrosis. In burn patients, renal failure correlated with metabolic acidosis and axonal demyelination. Use in vitro renal proximal tubule (RPTEC) models and in vivo rodent studies to quantify dose-dependent toxicity .

Q. How can synthesis be optimized to reduce toxic byproducts like diethylene glycol (DEG)?

Implement real-time monitoring (e.g., GC-MS) to detect DEG formation during esterification. Optimize catalyst choice (e.g., p-toluenesulfonic acid vs. lipases) and reaction duration to minimize glycol degradation. Post-synthesis purification via molecular distillation further reduces contaminants .

Q. What advanced statistical approaches are recommended for analyzing contradictory emulsification data?

Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., HLB, purity). Meta-analyses of published datasets should account for methodological differences (e.g., emulsion preparation, purity assays). Use Bayesian modeling to quantify uncertainty in conflicting results .

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